2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole
Overview
Description
2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole, also known as CTFI, is a heterocyclic compound that is gaining attention in the scientific community due to its potential applications in synthetic organic chemistry, drug design, and biochemical research. CTFI is a member of the imidazole family, a group of compounds with a variety of biological and pharmacological activities. CTFI is composed of a nitrogen atom and two carbon atoms, with a chlorine and a trifluoromethyl group attached to the nitrogen atom. The compound has been studied for its ability to modulate the activity of several enzymes and receptors, and its potential use as an inhibitor of certain biochemical reactions.
Scientific Research Applications
1. Crystal Structure Analysis
The crystal structure of various derivatives of 2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole has been extensively studied. For example, Kapoor et al. (2011) investigated the crystal structure of a related compound, revealing details about the arrangement of molecules in the unit cell and the presence of C-H…π interactions (Kapoor et al., 2011). Similarly, Saberi et al. (2009) synthesized and analyzed the crystal structure of a related imidazole derivative using X-ray diffraction, providing insights into the molecular conformation and intermolecular interactions (Saberi et al., 2009).
2. Corrosion Inhibition
The derivatives of 2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole show potential as corrosion inhibitors. Ouakki et al. (2019) demonstrated that certain imidazole derivatives are effective in inhibiting corrosion in mild steel, especially in acidic environments. Their research highlighted the relationship between molecular structure and corrosion inhibition efficiency (Ouakki et al., 2019).
3. Antibacterial Potential
Research into the antibacterial properties of certain imidazole derivatives has been conducted. For instance, Antolini et al. (1999) explored the antibacterial activity of analogues of 2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of these compounds in combating resistant bacterial strains (Antolini et al., 1999).
4. Molecular Structure and Spectroscopy
The molecular structure and spectroscopy of 2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole derivatives have been a subject of study. For example, Erdoğdu et al. (2012) analyzed the FT-IR, FT-Raman, and FT-NMR spectra of a similar compound, providing valuable information about its molecular geometry and electronic properties (Erdoğdu et al., 2012).
5. Antifungal Applications
Some derivatives of 2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole have been studied for their antifungal properties. For example, Walker et al. (1978) reported on the synthesis and antifungal effectiveness of a related compound, particularly against Candida albicans infections (Walker et al., 1978).
properties
IUPAC Name |
2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c11-7-3-1-6(2-4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXYPSFNTFQYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654572 | |
Record name | 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole | |
CAS RN |
33469-15-7 | |
Record name | 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33469-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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